molecular formula C14H20OS B14402964 4-(Heptylsulfanyl)benzaldehyde CAS No. 88357-17-9

4-(Heptylsulfanyl)benzaldehyde

Cat. No.: B14402964
CAS No.: 88357-17-9
M. Wt: 236.37 g/mol
InChI Key: ORGFCUHAVYPHTJ-UHFFFAOYSA-N
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Description

4-(Heptylsulfanyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a heptylsulfanyl group (a seven-carbon chain attached via a sulfur atom) and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: 4-(Heptylsulfanyl)benzoic acid

    Reduction: 4-(Heptylsulfanyl)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.

    Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)benzaldehyde: Similar structure but with a shorter alkyl chain.

    4-(Ethylsulfanyl)benzaldehyde: Similar structure with a two-carbon alkyl chain.

    4-(Butylsulfanyl)benzaldehyde: Similar structure with a four-carbon alkyl chain.

Uniqueness

4-(Heptylsulfanyl)benzaldehyde is unique due to its longer heptyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

88357-17-9

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

4-heptylsulfanylbenzaldehyde

InChI

InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3

InChI Key

ORGFCUHAVYPHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)C=O

Origin of Product

United States

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